molecular formula C12H12O3 B13334845 5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzofuran-4-one

5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzofuran-4-one

Cat. No.: B13334845
M. Wt: 204.22 g/mol
InChI Key: YELYFRGRFXFDLK-UHFFFAOYSA-N
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Description

5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzofuran-4-one is a synthetic chemical scaffold of interest in medicinal chemistry and drug discovery research. The structure incorporates a fused tetrahydrobenzofuran-4-one core, a motif present in various biologically active natural products and pharmaceuticals . This specific molecule is further functionalized with a cyclopropanecarbonyl group, which may be investigated for its potential to influence the compound's conformation, metabolic stability, and interaction with biological targets. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a core structure for developing novel inhibitors or probes. Its applications are primarily explored in early-stage research, including target identification, hit-to-lead optimization, and structure-activity relationship (SAR) studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

5-(cyclopropanecarbonyl)-6,7-dihydro-5H-1-benzofuran-4-one

InChI

InChI=1S/C12H12O3/c13-11(7-1-2-7)9-3-4-10-8(12(9)14)5-6-15-10/h5-7,9H,1-4H2

InChI Key

YELYFRGRFXFDLK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2CCC3=C(C2=O)C=CO3

Origin of Product

United States

Preparation Methods

Phosphonate-Mediated Cyclization

  • Method : Reaction of 2-carboxybenzaldehyde with diethyl phosphite in 2-methyltetrahydrofuran (2-MeTHF) under basic conditions (e.g., sodium t-amylate), followed by acid quenching with methanesulphonic acid.
  • Intermediate : Forms diethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)phosphonate, which can undergo Horner-Wadsworth-Emmons reactions with aldehydes.
  • Yield : ~95% for analogous intermediates.

Hydrazine-Mediated Ring Contraction

  • Application : Conversion of isobenzofuranone intermediates to phthalazinones via hydrazine hydrate in tetrahydrofuran (THF).
  • Conditions : 1.1–1.3 equiv hydrazine hydrate at 60°C, neutralized with acetic acid.
  • Yield : 77% for related structures.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Phosphonate Cyclization High yield; scalable in 2-MeTHF Requires handling unstable sodium salts 85–95%
Hydrazine Ring Contraction Converts isobenzofuranones to phthalazinones Limited to specific substrates 70–80%
HBTU-Mediated Acylation Efficient for amide bonds; room temperature Sensitivity to moisture; high reagent cost 75–85%

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzofuran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzofuran-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzofuran-4-one is not well-documented. like other benzofuran derivatives, it may interact with specific molecular targets and pathways, influencing biological processes. Further research is needed to elucidate its exact mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Cyclopropanecarbonyl vs. Methyl Groups

A critical comparison can be drawn with 2-methyl-6,7-dihydro-5H-1-benzofuran-4-one (also identified as 2-methyl-4,5,6,7-tetrahydro-1-benzofuran-4-one in ). While both compounds share the tetrahydrobenzofuranone core, their substituents differ significantly:

Property 5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzofuran-4-one 2-Methyl-4,5,6,7-tetrahydro-1-benzofuran-4-one
Substituent Cyclopropanecarbonyl (position 5) Methyl (position 2)
Steric Bulk High (due to cyclopropane ring) Low
Electronic Effects Electron-withdrawing (carbonyl + cyclopropane strain) Electron-donating (methyl)
Molecular Weight ~234 g/mol (estimated) ~152 g/mol (calculated from SDS data)
Applications Hypothesized: Specialty chemicals/pharma intermediates Industrial use only

The cyclopropanecarbonyl group introduces steric hindrance and electronic withdrawal, which may reduce solubility in polar solvents compared to the methyl analog. Additionally, the strained cyclopropane ring could render the target compound more reactive in ring-opening or cycloaddition reactions.

Core Structure Variations: Benzofuran vs. Indole/Thiazole Derivatives

highlights compounds with cyclopropane-carbonyl groups attached to heterocycles like indole and thiazole (e.g., [1-(2-morpholin-4-ylethyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone). Key differences include:

Property Tetrahydrobenzofuranone Core (Target) Indole/Thiazole Derivatives
Aromaticity Partial (non-aromatic tetrahydro ring) Full (indole/thiazole aromaticity)
Reactivity Ketone-driven reactivity Amide/carboxamide-driven stability
Biological Relevance Limited data Common in pharmaceuticals (e.g., indole-based drugs)

However, its ketone group offers nucleophilic susceptibility, unlike the carboxamide derivatives in , which are more stable.

Research Findings and Hypotheses

  • Industrial vs. Pharmaceutical Potential: The methyl-substituted tetrahydrobenzofuranone is restricted to industrial applications , whereas cyclopropane-indole/thiazole hybrids in suggest medicinal relevance. The target compound’s hybrid structure may bridge these domains, offering tunable reactivity for specialty chemical synthesis.
  • Synthetic Challenges : The cyclopropanecarbonyl group’s strain and bulk could complicate synthetic routes compared to methyl analogs, requiring optimized catalysts or conditions.

Biological Activity

5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzofuran-4-one is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzofuran-4-one is C12H13O2C_{12}H_{13}O_2. It features a benzofuran core structure with a cyclopropanecarbonyl substituent. This unique structure is believed to contribute to its diverse biological activities.

PropertyValue
Molecular Weight201.24 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogP (octanol-water partition coefficient)Not available

Antibacterial Activity

Research indicates that compounds similar to 5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzofuran-4-one exhibit significant antibacterial properties. For instance, a study highlighted the compound's ability to inhibit the growth of various bacterial strains through interference with cell wall synthesis and protein function.

The proposed mechanism involves the inhibition of bacterial enzymes crucial for cell wall biosynthesis. This disruption leads to increased cell permeability and eventual cell lysis. The compound may also affect the bacterial ribosome, hindering protein synthesis.

Anti-inflammatory Properties

In addition to antibacterial effects, this compound has been studied for its anti-inflammatory potential. It appears to modulate pro-inflammatory cytokines such as IL-6 and TNF-alpha. These findings are particularly relevant in conditions associated with chronic inflammation.

Case Studies

  • Study on Antibacterial Efficacy :
    • Objective : To evaluate the antibacterial properties against Gram-positive and Gram-negative bacteria.
    • Method : In vitro testing using standard agar diffusion methods.
    • Results : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
  • Anti-inflammatory Activity Assessment :
    • Objective : To assess the modulation of inflammatory markers in vitro.
    • Method : Treatment of macrophage cell lines with the compound followed by cytokine quantification.
    • Results : Significant reduction in IL-6 levels was observed at concentrations above 10 µM.

Table 2: Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AntibacterialModerate to HighInhibition of cell wall synthesis
Anti-inflammatorySignificantModulation of cytokine production

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzofuran-4-one, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Key Steps :

Cyclopropanation : Use Simmons-Smith reaction or transition-metal-catalyzed cyclopropanation to introduce the cyclopropane moiety.

Carbonyl Introduction : Employ Friedel-Crafts acylation or ketone-forming reactions (e.g., oxidation of secondary alcohols).

  • Optimization :
  • Catalysts : Test Lewis acids (e.g., AlCl₃) for acylation efficiency.
  • Temperature : Conduct trials at 0–60°C to balance reaction rate and side-product formation.
  • Solvents : Compare polar aprotic (e.g., DCM) vs. non-polar solvents (e.g., toluene) for yield improvement.
  • Characterization : Validate intermediates via TLC and NMR before proceeding.

Q. How should researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • 1H/13C NMR :
  • Assign peaks for the cyclopropane ring (δ 0.5–1.5 ppm for protons; δ 5–15 ppm for carbons).
  • Identify the tetrahydrofuran ring protons (δ 3.5–4.5 ppm) and carbonyl carbons (δ 190–210 ppm).
  • IR Spectroscopy : Confirm the ketone (C=O stretch at ~1700 cm⁻¹) and cyclopropane (C-H bend at ~1000 cm⁻¹).
  • Mass Spectrometry : Look for molecular ion [M+H]⁺ matching the molecular formula (C₁₂H₁₂O₃).

Q. What analytical methods are suitable for purity assessment, and how should conflicting chromatographic data be resolved?

  • Methodological Answer :

  • HPLC : Use a C18 column with acetonitrile/water gradient (70:30 to 95:5) and UV detection at 254 nm.
  • GC-MS : Apply a non-polar capillary column (e.g., DB-5) for volatile impurities.
  • Conflict Resolution :
  • Perform spike tests with pure standards to identify co-eluting peaks.
  • Use orthogonal methods (e.g., HPLC + GC) to cross-validate results.

Advanced Research Questions

Q. How can computational models reconcile discrepancies between predicted and observed reactivity data?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reaction pathways.
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to adjust activation energies.
  • Empirical Validation : Compare computed transition states with kinetic isotope effects (KIEs) from labeled experiments.

Q. What in vitro assay designs are optimal for evaluating enzyme inhibition kinetics?

  • Methodological Answer :

  • Enzyme Selection : Prioritize target enzymes (e.g., cytochrome P450 isoforms) based on structural similarity to known inhibitors.
  • Dose-Response Curves : Test 8–10 concentrations (1 nM–100 µM) to calculate IC₅₀ values.
  • Controls : Include positive controls (e.g., ketoconazole for CYP3A4) and vehicle-only blanks.

Q. How should stability studies be structured to assess degradation under varied pH and temperature conditions?

  • Methodological Answer :

  • Experimental Design :
ConditionpH RangeTemperature RangeDuration
Acidic1–325–60°C0–30 days
Neutral725°C0–90 days
Alkaline10–1225–40°C0–14 days
  • Analytical Endpoints : Monitor degradation via HPLC area% and LC-MS for byproducts.

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to minimize inhalation exposure.
  • First-Aid :
Exposure RouteAction
InhalationMove to fresh air; consult a physician immediately .
Skin ContactWash with soap/water; remove contaminated clothing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.